4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C23H15ClN4O3 and its molecular weight is 430.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one (referred to as Compound 1 ) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes existing research findings on its biological activity, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
Compound 1 is characterized by a complex structure that includes a phthalazinone core and an oxadiazole moiety. Its molecular formula is C22H23ClN4O3 with a molecular weight of approximately 430.89 g/mol. The presence of the chlorophenyl and methoxyphenyl groups enhances its lipophilicity and potential interaction with biological targets.
Biological Activity Overview
Recent studies have demonstrated that derivatives of phthalazinones and oxadiazoles exhibit significant biological activities, including:
- Anticancer Activity : Several studies have reported that compounds similar to Compound 1 show promising anticancer effects against various human cancer cell lines.
- Enzyme Inhibition : These compounds often inhibit key enzymes involved in cancer progression, such as MAPK and Topo II.
- Pro-apoptotic Effects : They can induce apoptosis in cancer cells, which is crucial for effective cancer treatment.
Anticancer Activity
A study by Hekal et al. (2020) evaluated the anti-proliferative effects of novel oxadiazol-phthalazinone derivatives against human epithelial cell lines, including liver (HepG2) and breast (MCF-7) cancer cells. Compound 1 was shown to significantly inhibit cell proliferation with an IC50 value below 100 µM, indicating potent anticancer properties without harming normal fibroblasts (WI-38) .
The mechanism underlying the anticancer activity of Compound 1 involves:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
- Apoptosis Induction : It elevates the expression of pro-apoptotic markers such as p53 and caspase 3 while down-regulating cyclin-dependent kinase 1 (cdk1), leading to programmed cell death .
Molecular Docking Studies
Molecular docking studies suggest that Compound 1 interacts favorably with target proteins due to its structural features. The binding affinities observed indicate a strong potential for these compounds to act as inhibitors of critical pathways involved in tumor growth .
Data Table: Biological Activity Summary
Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | HepG2 | <100 | Cell cycle arrest, apoptosis induction |
Anticancer | MCF-7 | <100 | Cell cycle arrest, apoptosis induction |
Enzyme Inhibition | MAPK | Not specified | Inhibition of signaling pathways |
Enzyme Inhibition | Topo II | Not specified | Inhibition of DNA replication processes |
Case Studies
In a comparative study involving various derivatives of phthalazinones, Compound 1 exhibited superior anti-proliferative activity compared to other tested compounds. Specifically, it was noted for its selectivity towards cancer cells while sparing normal cells, which is a significant advantage in drug development .
Properties
IUPAC Name |
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O3/c1-30-17-9-5-8-16(13-17)28-23(29)19-11-3-2-10-18(19)20(26-28)22-25-21(27-31-22)14-6-4-7-15(24)12-14/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDIOTJDPDSLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.